Paclitaxel Succinate

pH-responsive drug delivery polymeric prodrug breast cancer nanomedicine

Paclitaxel Succinate (2′-succinylpaclitaxel) is the essential building block for synthesizing tumor-targeted conjugates, PEGylated prodrugs, and pH-responsive nanomedicines. Unlike native paclitaxel, its C-2′ succinate linker provides a reactive carboxyl group for covalent attachment to peptides, polymers, or antibodies—while preserving esterase- and pH-dependent release of active paclitaxel. Procurement of this specific derivative is non-negotiable for experimental reproducibility in ADC/PDC synthesis, nanoparticle formulation, and comparative linker-chemistry studies.

Molecular Formula C51H55NO17
Molecular Weight 954 g/mol
CAS No. 117527-50-1
Cat. No. B1678276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel Succinate
CAS117527-50-1
SynonymsPaclitaxel-Succinic acid;  Paclitaxel Succinate;  Paclitaxel-hemisuccinic acid.
Molecular FormulaC51H55NO17
Molecular Weight954 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1
InChIKeyRBNOJYDPFALIQZ-LAVNIZMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paclitaxel Succinate CAS 117527-50-1: A Conjugatable Paclitaxel Derivative for Prodrug and Nanomedicine Research


Paclitaxel Succinate (CAS 117527-50-1, also known as paclitaxel-hemisuccinic acid or 2′-succinylpaclitaxel) is a semi-synthetic derivative of paclitaxel in which a succinic acid linker is esterified to the C-2′ hydroxyl position of the parent taxane . This modification introduces a free carboxyl group that enables covalent conjugation to carriers, polymers, peptides, or targeting ligands for drug delivery research . The compound functions as a prodrug intermediate; upon esterase-mediated or pH-dependent hydrolysis, active paclitaxel is released, restoring microtubule-stabilizing activity and inducing mitotic arrest [1]. Paclitaxel Succinate is not approved as a standalone therapeutic but serves as a critical building block in academic and industrial research for developing next-generation taxane formulations, nanomedicines, and tumor-targeted conjugates .

Why Paclitaxel Succinate Cannot Be Replaced by Paclitaxel or Other Taxane Analogs in Conjugation-Driven Research


Paclitaxel Succinate occupies a distinct functional niche that neither unconjugated paclitaxel nor clinically approved taxanes (docetaxel, cabazitaxel, nab-paclitaxel) can fulfill. Paclitaxel lacks any reactive handle for site-specific covalent conjugation, limiting its utility in targeted delivery research. Docetaxel and cabazitaxel, while possessing structural modifications, are designed as standalone therapeutic agents and do not provide a free carboxyl group for modular linker chemistry [1]. The succinate moiety at the C-2′ position serves a dual purpose: it introduces a conjugation-ready carboxylic acid while also modulating the release kinetics of the active drug in a pH-dependent manner, a property not present in the parent compound [2]. Furthermore, formulation-specific considerations—such as compatibility with polymeric nanoparticle matrices, antibody-drug conjugate (ADC) linker chemistry, and peptide-drug conjugate (PDC) synthesis—render the compound non-interchangeable with other taxanes. Procurement of the correct derivative is essential for experimental reproducibility and for achieving the intended conjugate architecture [3].

Quantitative Differentiation Evidence for Paclitaxel Succinate: Comparative Data Against Closest Analogs


Succinate vs. cis-Aconityl Linkers: Comparative pH-Sensitivity and Cytotoxicity in Polymeric Nanomicelles

In a direct head-to-head comparison within the same Pluronic F68 polymeric nanomicelle platform, the succinoyl-linked paclitaxel conjugate (F68-SA-PTX) was compared against the cis-aconityl-linked conjugate (F68-CAA-PTX). Both linkers demonstrated pH-sensitive drug release, but F68-CAA-PTX exhibited superior pH-sensitivity and more selective PTX release from the self-assembled nanomicelles. In 2D cytotoxicity assays against MDA-MB-231 breast cancer cells, F68-CAA-PTX showed the highest cytotoxic effect, followed by F68-SA-PTX, with free PTX exhibiting the lowest activity [1].

pH-responsive drug delivery polymeric prodrug breast cancer nanomedicine

PEG-Paclitaxel Succinate Conjugate: Quantitative Aqueous Solubility Enhancement vs. Paclitaxel

PEG-paclitaxel conjugate synthesized using a succinyl spacer at the C-2′ position demonstrated substantial aqueous solubility improvement over the parent drug. Paclitaxel has an aqueous solubility of approximately 0.25–0.6 μg/mL (0.00025–0.0006 mg/mL), necessitating Cremophor EL-based formulations for clinical administration [2]. The succinate-linked PEG5000-paclitaxel prodrug achieved aqueous solubility >20 mg paclitaxel equivalents/mL, representing an enhancement factor of at least 33,000-fold to 80,000-fold relative to unconjugated paclitaxel [1].

PEGylation water-soluble prodrug solubility improvement

Succinate Prodrug Nanoparticles: Negative Efficacy Data in HT29 Xenograft Models

In a study comparing nanoparticle formulations of paclitaxel prodrugs with varying linker chemistries, succinate cross-linked prodrug nanoparticles showed no evidence of antitumor efficacy in HT29 human colorectal tumor xenograft models. In contrast, diglycolate cross-linked prodrug nanoparticles, particularly those with more hydrophobic lipid anchors, provided significantly enhanced therapeutic activity over commercially formulated paclitaxel at the maximum tolerated dose. In vitro, both diglycolate and succinate cross-linked prodrugs were 1–2 orders of magnitude (10–100×) less potent than unconjugated paclitaxel [1].

nanoparticle formulation prodrug efficacy colorectal cancer

Succinate Linker pH-Dependent Hydrolysis: 2′-Succinyl-Paclitaxel Release Kinetics

The release of free paclitaxel from 2′-O-succinyl-paclitaxel occurs at a pH-dependent rate. After 30 hours of incubation, approximately 40% of the drug was released at pH 5.5, compared to approximately 20% at pH 7.4 [1]. In the PEG5000-succinyl-paclitaxel conjugate, the half-life of the prodrug was 54 minutes at pH 7.4 and 311 minutes at pH 6.0 [2].

pH-sensitive release hydrolysis kinetics tumor microenvironment

CPP-SA-PTX Conjugate: In Vivo Tumor Growth Inhibition vs. Vehicle Control

A peptide-drug conjugate utilizing a succinic acid (SA) pH-cleavable linker to attach paclitaxel to a cyclic cell-penetrating peptide (CPP = c[RGDKLAK]) demonstrated significant in vivo antitumor efficacy. At therapeutic doses, the CPP-SA-PTX conjugate produced a 2.82–3.24-fold tumor growth inhibitory effect compared to vehicle-treated controls in tumor-bearing mouse models. In vitro, the conjugate exhibited an EC50 of 8.32 ± 0.09 nM and approximately 90% stability [1].

peptide-drug conjugate glioblastoma tumor targeting

7-Succinylpaclitaxel HSA Binding Affinity: Quantitative Comparison

The water-soluble paclitaxel analogue 7-hemisuccinylpaclitaxel (7-succinylpaclitaxel), synthesized by introducing a carboxylate group at the C-7 position, exhibited a relatively low binding affinity to human serum albumin (HSA) of 3.5 × 10⁴ M⁻¹. Binding characterization via difference circular dichroism and optical biosensor methodologies indicated non-selective binding to low-affinity binding sites on HSA, with no significant interactions observed with selective markers for the most characterized high-affinity binding sites [1].

albumin binding pharmacokinetics water-soluble taxane

Recommended Research and Industrial Application Scenarios for Paclitaxel Succinate Based on Quantitative Evidence


Peptide-Drug Conjugate (PDC) Development Requiring pH-Cleavable Linker Chemistry

Paclitaxel Succinate serves as the optimal starting material for synthesizing peptide-drug conjugates that exploit pH-sensitive release mechanisms. The succinate linker provides the carboxyl handle for amide or ester conjugation to cell-penetrating or tumor-targeting peptides, while the ester bond between paclitaxel and the succinate spacer enables pH-dependent drug liberation in acidic tumor microenvironments or endosomal compartments [1]. This approach has been validated in glioblastoma models, where CPP-SA-PTX conjugates achieved 2.82–3.24-fold tumor growth inhibition [1].

PEGylation for Cremophor-Free Aqueous Formulation Development

Researchers seeking to develop water-soluble, Cremophor EL-free paclitaxel formulations should consider Paclitaxel Succinate as the conjugation intermediate for PEG attachment. The succinate linker at the C-2′ position enables stable PEG conjugation while preserving the ability to release active paclitaxel. PEG5000-succinyl-paclitaxel achieved >20 mg/mL aqueous solubility—a >33,000-fold improvement over native paclitaxel—with pH-dependent release kinetics (t½ of 54 min at pH 7.4) [2]. This solubility enhancement eliminates the need for Cremophor EL, potentially avoiding vehicle-associated hypersensitivity reactions [3].

pH-Responsive Polymeric Nanomedicine Design Requiring Benchmark Linker Comparisons

In the development of pH-responsive polymeric nanomicelles or nanoparticles, Paclitaxel Succinate provides a benchmark succinate-linker conjugate for comparative evaluation against alternative linker chemistries. Direct comparative data show that while succinate linkers confer pH-sensitivity, cis-aconityl linkers may offer superior pH-selective release [4]. Researchers should also note that succinate prodrug nanoparticles showed no efficacy in HT29 xenograft models, whereas diglycolate-linked nanoparticles achieved enhanced therapeutic activity [5]. These comparative data enable evidence-based linker selection based on the specific release kinetics and efficacy requirements of the target application.

Albumin-Binding and Pharmacokinetic Modulation Studies

For investigations into how succinate modification alters plasma protein binding and consequent pharmacokinetic behavior, Paclitaxel Succinate provides a characterized reference compound. The C-7 succinate analogue exhibits low HSA affinity (3.5 × 10⁴ M⁻¹) with non-selective binding to low-affinity sites [6]. This altered binding profile, relative to the high-affinity HSA binding of paclitaxel, may inform the design of taxane derivatives with modified circulation half-lives or altered tissue distribution patterns [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paclitaxel Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.